molecular formula C12H23ClN2O B1519526 N-cyclohexylpiperidine-3-carboxamide hydrochloride CAS No. 937724-80-6

N-cyclohexylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1519526
CAS No.: 937724-80-6
M. Wt: 246.78 g/mol
InChI Key: TUNWNASCYWHQOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexylpiperidine-3-carboxamide hydrochloride is a piperidine-derived compound featuring a cyclohexyl group attached to the carboxamide nitrogen and a hydrochloride counterion. Its molecular formula is C₁₂H₂₁ClN₂O, with a molecular weight of 244.76 g/mol (calculated).

Properties

IUPAC Name

N-cyclohexylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h10-11,13H,1-9H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUNWNASCYWHQOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-Cyclohexylpiperidine-3-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including cytotoxic effects, enzyme inhibition, and structural-activity relationships.

Overview of Biological Activities

  • Cytotoxic Activity
    • Several studies have reported significant cytotoxic effects of this compound against various cancer cell lines. For instance, it demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in HeLa cells at concentrations as low as 5 nM, comparable to established antitumor agents like vinblastine .
    • The compound's effectiveness was evaluated through assays that measure cell viability and metabolic activity, revealing half-maximal inhibitory concentrations (IC50) that indicate its potency against specific cancer types .
  • Enzymatic Inhibition
    • This compound has shown promising results as an inhibitor of cathepsin K (Cat K), an enzyme implicated in bone resorption and cancer metastasis. In vitro studies revealed that derivatives of this compound exhibited enhanced Cat K inhibitory activity, with some variants demonstrating anti-bone resorption activity comparable to established drugs like MIV-711 .
    • The structure-activity relationship (SAR) studies indicated that specific substitutions on the piperidine ring significantly influenced the binding affinity and inhibitory potency against Cat K, underscoring the importance of molecular modifications in enhancing biological activity .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeIC50 (µM)Cell Line/Target
CytotoxicityMTT Assay5 nMHeLa
Enzymatic InhibitionCat K Inhibition20.46 ± 3.67 nMRAW264.7 cells
Anti-Bone ResorptionCTX-I ReleaseComparable to MIV-711RAW264.7 cells

Detailed Findings

  • Cytotoxicity : The compound induced a significant increase in the G2/M phase population in HeLa cells, indicating effective cell cycle arrest. This was accompanied by a reduction in cells in other phases, suggesting a targeted mechanism of action .
  • Enzymatic Activity : The introduction of specific substituents on the piperidine ring led to variations in Cat K inhibitory potency. For example, compounds with chloro substitutions exhibited enhanced binding interactions with key residues in the enzyme's active site .

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide group in N-cyclohexylpiperidine-3-carboxamide hydrochloride undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Reaction Conditions Products Key Observations
6M HCl, reflux, 24 hours(S)-Piperidine-3-carboxylic acidComplete conversion with >90% yield.
2M NaOH, 80°C, 12 hours(S)-Piperidine-3-carboxylate sodium saltRequires neutralization to isolate acid

This reaction is critical for modifying the compound’s functional groups in drug synthesis.

Alkylation and Acylation

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Reaction Type Reagents Products Conditions
AlkylationBenzyl bromide, K₂CO₃N-Benzyl-N-cyclohexylpiperidine-3-carboxamideDMF, 60°C, 8 hours
AcylationAcetyl chloride, pyridineN-Acetyl-N-cyclohexylpiperidine-3-carboxamideRoom temperature, 2 hours

These reactions enhance the compound’s lipophilicity, influencing its pharmacokinetic properties.

Carboxylation via Photoredox Catalysis

The α-C(sp³)-H bond adjacent to the nitrogen undergoes direct carboxylation with CO₂ under photocatalytic conditions.

Catalyst Light Source Conditions Product Yield
para-TerphenylUV (λ > 280 nm)DMF, CO₂, CF₃COOK, 30–35°CN-Cyclohexylpiperidine-3-carboxamide-2-carboxylic acid78%

This method enables sustainable functionalization using CO₂ as a C1 source, relevant for green chemistry applications .

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in substitution reactions, though steric hindrance from the cyclohexyl group moderates reactivity.

Electrophile Reagents Product Notes
Methyl iodideK₂CO₃, DMFN-Methyl-N-cyclohexylpiperidine-3-carboxamideLimited yield (45%) due to steric bulk

Substitution reactions are less favored compared to acylation or carboxylation pathways.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with major mass loss occurring between 220–300°C. Differential scanning calorimetry (DSC) shows an endothermic peak at 215°C, correlating with the hydrochloride salt’s dissociation .

Key Research Findings

  • Stereochemical Retention : Hydrolysis and acylation reactions preserve the compound’s stereochemical integrity, confirmed via chiral HPLC.

  • Photocatalytic Efficiency : Carboxylation yields improve under continuous CO₂ flow, minimizing byproduct formation .

  • Solubility Profile : The hydrochloride salt exhibits high aqueous solubility (>50 mg/mL), advantageous for biological assays .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Source
N-Cyclohexylpiperidine-3-carboxamide HCl C₁₂H₂₁ClN₂O 244.76 Cyclohexyl group on amide N; HCl salt
(3R)-N-(3-Hydroxycyclohexyl)piperidine-3-carboxamide HCl C₁₂H₂₃ClN₂O₂ 262.78 3-Hydroxycyclohexyl substitution; HCl salt
N-(Cyclopropylmethyl)piperidine-3-carboxamide HCl C₁₀H₁₈ClN₂O 220.72 Cyclopropylmethyl group on amide N
N-Methylpiperidine-3-carboxamide HCl C₇H₁₄ClN₂O 192.66 Methyl group on amide N; simpler substituent
1-Cyclopentylpiperidine-3-carboxylic acid HCl C₁₁H₁₈ClNO₂ 233.74 Cyclopentyl group; carboxylic acid moiety
Key Observations:

Substituent Effects: Cyclohexyl vs. Cyclopentyl/Cyclopropylmethyl: The cyclohexyl group in the target compound provides greater lipophilicity and steric bulk compared to cyclopentyl (smaller ring) or cyclopropylmethyl (rigid, strained ring). This may enhance hydrophobic interactions in biological systems .

Functional Group Variations :

  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound supports hydrogen bonding without ionization, unlike the carboxylic acid in 1-cyclopentylpiperidine-3-carboxylic acid HCl, which is ionized at physiological pH, altering binding kinetics .

Physicochemical Properties

Property Target Compound (3R)-N-(3-Hydroxycyclohexyl) Analog N-(Cyclopropylmethyl) Analog N-Methyl Analog
LogP (Predicted) ~2.1 ~1.5 ~1.8 ~0.9
Solubility (Water) Low Moderate Low High
Hydrogen Bond Donors 1 (amide NH) 2 (amide NH + hydroxyl OH) 1 1
  • Lipophilicity : The cyclohexyl group confers higher LogP values compared to smaller substituents (e.g., methyl), favoring membrane permeability but risking off-target binding .
  • Solubility : The N-methyl analog’s higher solubility arises from reduced steric hindrance and lower molecular weight .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-cyclohexylpiperidine-3-carboxamide hydrochloride to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclopropane ring formation (if applicable), carboxamide coupling, and salt formation. Key steps include:

  • Reagent selection : Use of coupling agents like EDCI/HOBt for amide bond formation to minimize side reactions .
  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the hydrochloride salt with ≥95% purity .
  • Yield optimization : Adjusting reaction stoichiometry (1.2–1.5 equivalents of cyclohexylamine) and temperature control (0–5°C during acid chloride addition) .
    • Data Table :
StepKey ParametersYield RangePurity Post-Purification
Amide CouplingEDCI/HOBt, RT, 12h60–75%85–90%
Salt FormationHCl gas in EtOH80–90%≥95%

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm cyclohexyl and piperidine proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl CH2_2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and retention time consistency .
  • Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H]+^+ at m/z 224.1 for the free base) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different assay systems?

  • Methodological Answer :

  • Assay standardization : Replicate experiments under controlled pH (7.4) and ionic strength to minimize variability in receptor binding studies .

  • Orthogonal validation : Combine radioligand displacement assays (e.g., 3^3H-labeled competitors) with functional cAMP assays to confirm GPCR modulation .

  • Data reconciliation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in IC50_{50} values from dose-response curves .

    • Data Table :
Assay TypeReported IC50_{50} (nM)Variability SourceMitigation Strategy
Radioligand Binding120 ± 25Receptor batch differencesNormalize to reference ligand
Functional cAMP180 ± 40Cell line heterogeneityUse clonal cell populations

Q. What computational strategies can predict the binding affinity of this compound to neurotransmitter receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB 4N6H for σ receptors) to model ligand-receptor interactions .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in explicit solvent to assess hydrogen bonding with Asp126 or π-π stacking with Phe144 .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and topological torsion to correlate with experimental IC50_{50} data .

Q. How does structural modification of the piperidine or cyclohexyl moieties influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Cyclohexyl substitution : Introducing polar groups (e.g., hydroxyl) improves aqueous solubility but reduces blood-brain barrier permeability (logP shift from 2.8 to 1.5) .
  • Piperidine ring expansion : Replacing piperidine with azepine increases metabolic stability (t1/2_{1/2} from 1.5h to 3.2h in hepatic microsomes) .
    • Data Table :
ModificationlogPSolubility (mg/mL)Metabolic Stability (t1/2_{1/2})
Parent Compound2.80.51.5h
Cyclohexyl-OH1.52.11.2h
Azepine Analog3.00.33.2h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexylpiperidine-3-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-cyclohexylpiperidine-3-carboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.